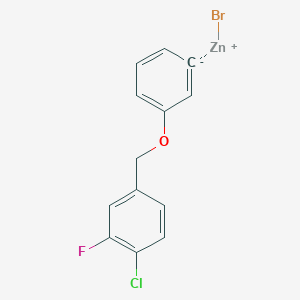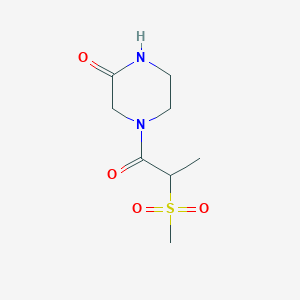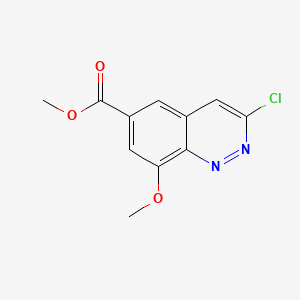![molecular formula C34H26O2 B14891981 (1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) is a chiral compound that features a binaphthalene core with two phenylmethanol groups attached at the 2,2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which can be achieved through the coupling of naphthalene derivatives.
Functionalization: The binaphthalene core is then functionalized at the 2,2’ positions with phenylmethanol groups. This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,1’R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) can undergo various types of chemical reactions, including:
Oxidation: The phenylmethanol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylmethanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of chiral recognition and molecular interactions.
Industry: Used in the production of fine chemicals and as a chiral auxiliary in various industrial processes.
Mecanismo De Acción
The mechanism of action of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) involves its ability to act as a chiral ligand, influencing the stereochemistry of chemical reactions. The binaphthalene core provides a rigid, chiral environment that can interact with substrates and catalysts, promoting enantioselective transformations. The phenylmethanol groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s ability to induce chirality in reactions.
Comparación Con Compuestos Similares
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1S,1’S)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(4-methylphenylmethanol)
Comparison:
- Structural Differences: The primary difference lies in the configuration of the chiral centers and the substituents on the phenylmethanol groups.
- Reactivity: The presence of different substituents can influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can be used as chiral ligands, their specific applications may vary based on their structural properties and reactivity.
Propiedades
Fórmula molecular |
C34H26O2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
(R)-[1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H/t33-,34-/m1/s1 |
Clave InChI |
XGTFPAXGDBULHH-KKLWWLSJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[C@@H](C6=CC=CC=C6)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


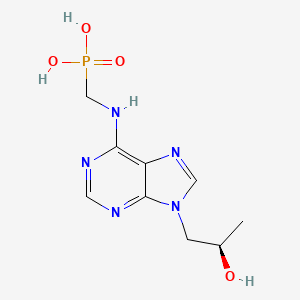
![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
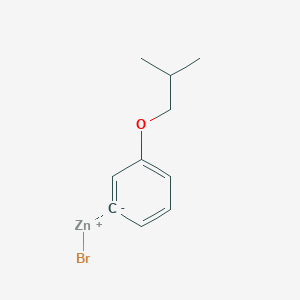
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
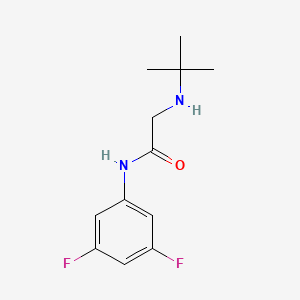
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

